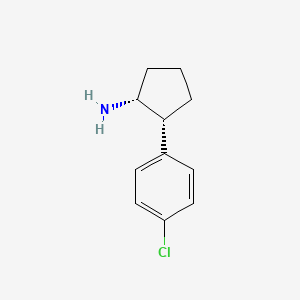
3-环己基苯胺
描述
Synthesis Analysis
The synthesis of cyclohexylanilines, including 3-Cyclohexylaniline, can be directed by a bifunctional palladium/acid catalyst from nitrobenzenes . This process involves the use of Pd/C and methanesulfonic acid .Molecular Structure Analysis
The molecular structure of 3-Cyclohexylaniline is represented by the InChI Code: 1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,13H2 . This indicates that the compound consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .科学研究应用
抑制芳香化酶
已经研究了3-环己基苯胺及其衍生物对抑制芳香化酶的能力,该酶在雌激素合成中起着关键作用。一项研究发现,4-环己基苯胺是睾酮和雄酮酮化的有效抑制剂,表现出竞争性抑制和高效性,相较于其他化合物具有更高的效力。这种抑制对雌激素的产生具有重要影响,可能在治疗依赖雌激素的疾病中具有相关性(Kellis & Vickery, 1984)。
免疫抑制疗法的潜力
3-环己基苯胺衍生物在免疫抑制疗法中显示出潜力。例如,一项研究表明,N-(3'4'-二甲氧基肉桂酰)苯甲酸与环孢霉素A的组合有效地抑制了大鼠模型中的急性肝脏排斥,暗示了在减少移植接受者中环孢霉素A副作用的潜在应用(Xu Yong-gang et al., 2014)。
镇痛和抗炎特性
已经研究了一些环己基苯胺的N-酰化衍生物的镇痛、抗炎和抗过敏活性。某些化合物显示出与萘普生相当的镇痛作用,尽管抗炎和抗过敏活性较小(de Meglio et al., 1984)。
对表皮DNA合成的影响
环己基胺是环己基苯胺的衍生物,已被用于研究细胞毒性药物对表皮DNA合成的影响。这项研究为确定皮肤科局部应用药物的最佳治疗剂量和方案提供了见解(Marshall et al., 1979)。
抗纤溶活性
p-氨甲基环己烷羧酸(AMCA)的抗纤溶活性异构体显示出作为纤溶抑制剂的显著潜力,这可能对治疗出血性疾病产生影响。它抑制了纤溶酶原的激活,并且在停止因纤溶引起的出血方面表现出有效性(Andersson et al., 2009)。
炎症性肠病的治疗进展
环己基胺已被引用于鉴定治疗炎症性肠病药物疗法的进展。这突显了在治疗这类疾病中药物干预的不断发展的格局(Peppercorn, 1990)。
安全和危害
3-Cyclohexylaniline is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
作用机制
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Cyclohexylaniline is currently limited . The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed, distributed, metabolized, and excreted in the body. More comprehensive pharmacokinetic studies are needed to outline these properties.
Action Environment
The action, efficacy, and stability of 3-Cyclohexylaniline could be influenced by various environmental factors . These might include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s amine group could undergo protonation or deprotonation depending on the pH, potentially affecting its interactions with targets. More research is needed to understand how these and other environmental factors influence the compound’s action.
生化分析
Biochemical Properties
As of now, there is no specific information available on the enzymes, proteins, or other biomolecules that 3-Cyclohexylaniline interacts with .
Cellular Effects
The cellular effects of 3-Cyclohexylaniline are also not well-studied. The impact of a compound on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism is typically determined through extensive laboratory research. Currently, there is no available data on how 3-Cyclohexylaniline influences these cellular functions .
Molecular Mechanism
The molecular mechanism of action of 3-Cyclohexylaniline is not well-understood. Typically, the mechanism of action of a compound involves its binding interactions with biomolecules, its potential to inhibit or activate enzymes, and its influence on gene expression. There is no specific information available on these aspects for 3-Cyclohexylaniline .
Temporal Effects in Laboratory Settings
Such information is usually obtained through in vitro or in vivo studies conducted over a period of time .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Cyclohexylaniline in animal models have not been reported. Such studies would typically include observations of any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Metabolic pathways are a series of interconnected biochemical reactions that convert a substrate molecule into a final product or products . There is currently no specific information available on the metabolic pathways that 3-Cyclohexylaniline is involved in .
Transport and Distribution
This would typically involve understanding any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Subcellular localization refers to the specific location of a molecule within a cell, which can influence its activity or function .
属性
IUPAC Name |
3-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJTHLWDZQCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314093 | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-21-1 | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
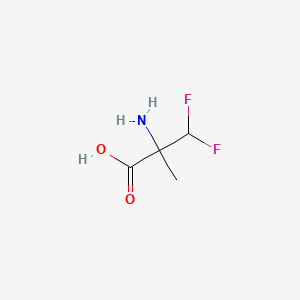

![Ethyl furo[3,2-c]pyridine-4-carboxylate](/img/structure/B1641544.png)
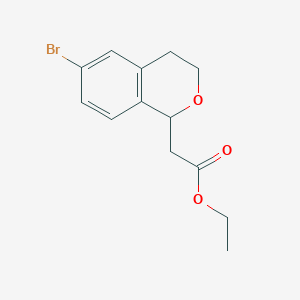
![2-[(7-Chloro-2-quinoxalinyl)oxy]propanoic acid](/img/structure/B1641553.png)
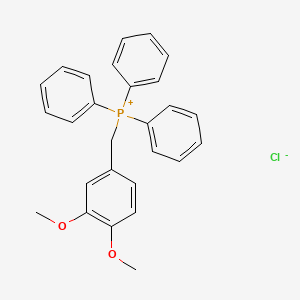

![2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole](/img/structure/B1641568.png)
![5,6-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1641571.png)
![(2e)-3-(4-[2-(Dimethylamino)ethoxy]phenyl)prop-2-enoic acid](/img/structure/B1641575.png)
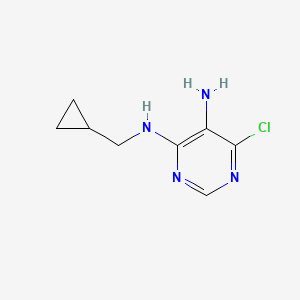

![Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)oxy]-3-methyl-, (2R)-](/img/structure/B1641598.png)
